molecular formula C23H21N3O2S2 B2823822 N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide CAS No. 901233-47-4

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide

Cat. No.: B2823822
CAS No.: 901233-47-4
M. Wt: 435.56
InChI Key: SUJQIXVUYJCRNP-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a thioacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of the furan ring: This step might involve the alkylation of the imidazole derivative with a furan-containing reagent.

    Thioacetamide group attachment: The final step could involve the reaction of the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions could target the imidazole ring or the furan ring, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole and furan rings are often studied as catalysts in organic reactions.

    Materials Science: Such compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Similar compounds have been studied for their antimicrobial properties.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Coatings: The compound might be used in coatings to provide specific properties such as corrosion resistance.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(phenylthio)acetamide: Lacks the imidazole ring but has similar structural features.

    2-(4-methylthio)phenyl-5-phenyl-1H-imidazole: Contains the imidazole and phenyl rings but lacks the furan and thioacetamide groups.

Uniqueness

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide is unique due to the combination of its furan, imidazole, and thioacetamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-29-19-11-9-17(10-12-19)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-18-8-5-13-28-18/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJQIXVUYJCRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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